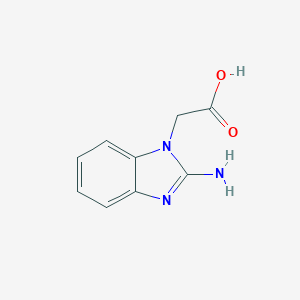
(2-Amino-1H-benzimidazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-1H-benzimidazol-1-yl)acetic acid, also known as ABAA, is a biologically active compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of benzimidazole, a heterocyclic organic compound that contains a fused benzene and imidazole ring. ABAA has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of (2-Amino-1H-benzimidazol-1-yl)acetic acid is not fully understood. However, it is believed that (2-Amino-1H-benzimidazol-1-yl)acetic acid exerts its biological activity by interfering with various cellular processes, such as DNA synthesis, protein synthesis, and cell division. (2-Amino-1H-benzimidazol-1-yl)acetic acid may also interact with specific cellular receptors or enzymes, leading to the modulation of various signaling pathways.
Efectos Bioquímicos Y Fisiológicos
(2-Amino-1H-benzimidazol-1-yl)acetic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane and inhibiting the synthesis of essential cellular components. (2-Amino-1H-benzimidazol-1-yl)acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways. In addition, (2-Amino-1H-benzimidazol-1-yl)acetic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Amino-1H-benzimidazol-1-yl)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to its use in lab experiments. (2-Amino-1H-benzimidazol-1-yl)acetic acid may exhibit cytotoxicity at high concentrations, and its mechanism of action is not fully understood. In addition, the optimal conditions for its use may vary depending on the specific biological activity being studied.
Direcciones Futuras
There are several future directions for the study of (2-Amino-1H-benzimidazol-1-yl)acetic acid. One area of research is the development of novel (2-Amino-1H-benzimidazol-1-yl)acetic acid derivatives with improved biological activity and reduced toxicity. Another area of research is the elucidation of the exact mechanism of action of (2-Amino-1H-benzimidazol-1-yl)acetic acid, which could lead to the development of more targeted therapies. Finally, the potential use of (2-Amino-1H-benzimidazol-1-yl)acetic acid as a therapeutic agent for various diseases, such as cancer and inflammation, should be further explored.
Métodos De Síntesis
The synthesis of (2-Amino-1H-benzimidazol-1-yl)acetic acid can be achieved through a variety of methods, including the reaction of 2-aminobenzimidazole with chloroacetic acid in the presence of a base, or the reaction of 2-aminobenzimidazole with chloroacetyl chloride in the presence of a base. The yield of (2-Amino-1H-benzimidazol-1-yl)acetic acid can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
(2-Amino-1H-benzimidazol-1-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. (2-Amino-1H-benzimidazol-1-yl)acetic acid has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, (2-Amino-1H-benzimidazol-1-yl)acetic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
146578-78-1 |
|---|---|
Nombre del producto |
(2-Amino-1H-benzimidazol-1-yl)acetic acid |
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
2-(2-aminobenzimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c10-9-11-6-3-1-2-4-7(6)12(9)5-8(13)14/h1-4H,5H2,(H2,10,11)(H,13,14) |
Clave InChI |
ZLEPKTDVTFLPQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)N |
Sinónimos |
1H-Benzimidazole-1-aceticacid,2-amino-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)

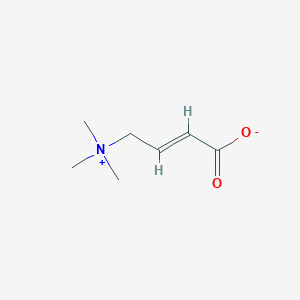

![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)
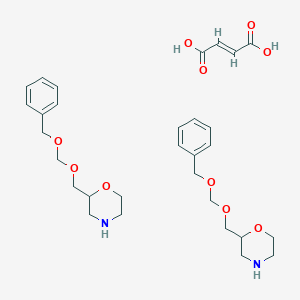
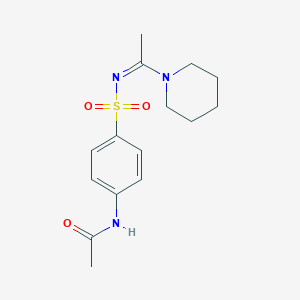
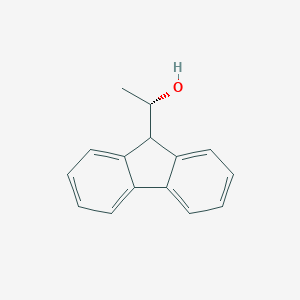


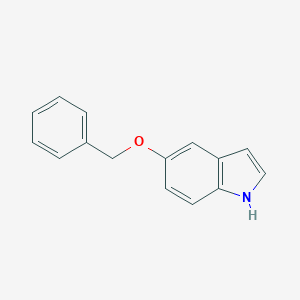
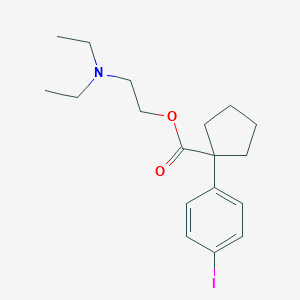
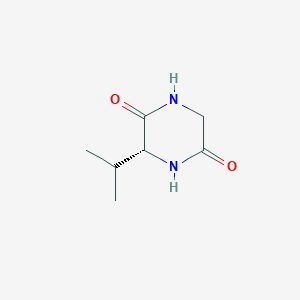
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B140444.png)